Boc-YPGFL(O-tBu)

Description

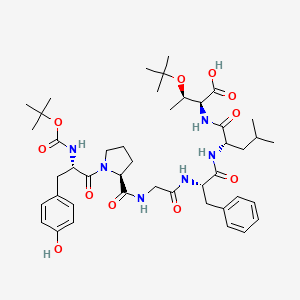

Structure

2D Structure

Properties

CAS No. |

179124-36-8 |

|---|---|

Molecular Formula |

C44H64N6O11 |

Molecular Weight |

853.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

InChI |

InChI=1S/C44H64N6O11/c1-26(2)22-31(38(54)49-36(41(57)58)27(3)60-43(4,5)6)47-37(53)32(23-28-14-11-10-12-15-28)46-35(52)25-45-39(55)34-16-13-21-50(34)40(56)33(48-42(59)61-44(7,8)9)24-29-17-19-30(51)20-18-29/h10-12,14-15,17-20,26-27,31-34,36,51H,13,16,21-25H2,1-9H3,(H,45,55)(H,46,52)(H,47,53)(H,48,59)(H,49,54)(H,57,58)/t27-,31+,32+,33+,34+,36+/m1/s1 |

InChI Key |

MHVNVVCCPNGHGH-NYFFDOGYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |

Appearance |

Solid powder |

Other CAS No. |

179124-36-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YPGFLX |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Boc-Tyr-Pro-Gly-Phe-Leu-Thr(O-t-Bu) Boc-YPGFLT(O-tBu) tert-butyloxycarbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-(O-tert-butyl)threonine |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Synthesis of Boc-YPGFL(O-tBu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the protected pentapeptide Boc-YPGFL(O-tBu). This peptide, with the sequence Tyr-Pro-Gly-Phe-Leu, is protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and at the C-terminus by a tert-butyl (O-tBu) ester. This guide details the standard experimental protocols for its synthesis via Boc/Bzl solid-phase peptide synthesis (SPPS) and its subsequent characterization using common analytical techniques. Furthermore, it explores the potential biological relevance of the core peptide sequence by illustrating a key signaling pathway associated with its activity.

Chemical Structure of Boc-YPGFL(O-tBu)

Boc-YPGFL(O-tBu) is a synthetic peptide derivative. The primary amino acid sequence is Tyrosine-Proline-Glycine-Phenylalanine-Leucine. The structural modifications include:

-

N-terminal Protection: The amino group of the N-terminal Tyrosine residue is protected by a tert-butoxycarbonyl (Boc) group. This is a common acid-labile protecting group used in peptide synthesis to prevent unwanted side reactions during the stepwise addition of amino acids.

-

C-terminal Protection: The carboxyl group of the C-terminal Leucine residue is protected as a tert-butyl ester (O-tBu). This protection strategy also utilizes an acid-labile group, which can be removed under specific acidic conditions, often simultaneously with the Boc group and side-chain protecting groups in the final cleavage step.

The full chemical structure can be represented as:

Boc-Tyr-Pro-Gly-Phe-Leu-O-tBu

Physicochemical Properties

The following table summarizes the calculated physicochemical properties of Boc-YPGFL(O-tBu). These properties are crucial for its handling, purification, and analytical characterization.

| Property | Value |

| Molecular Formula | C₄₃H₆₃N₅O₉ |

| Molecular Weight | 809.99 g/mol |

| Exact Mass | 809.4626 g/mol |

| Appearance | Typically a white to off-white powder |

| Solubility | Soluble in organic solvents like DMF, DCM |

| Theoretical pI | Not applicable due to protected termini |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 10 |

Experimental Protocols

The synthesis of Boc-YPGFL(O-tBu) is typically achieved through Boc/Bzl Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Protocol for Boc-SPPS

The synthesis follows a cyclical process for each amino acid addition, consisting of deprotection, neutralization, and coupling steps.[1]

Materials and Reagents:

-

Merrifield resin pre-loaded with Boc-Leu

-

Boc-protected amino acids (Boc-Phe-OH, Boc-Gly-OH, Boc-Pro-OH, Boc-Tyr(Bzl)-OH)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

Procedure:

-

Resin Swelling: The resin is swollen in DCM for 30-60 minutes.

-

Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes.[1] This exposes the free amine for the next coupling reaction.

-

Washing: The resin is washed multiple times with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: The protonated amine is neutralized to the free amine using a solution of 5-10% DIEA in DMF.

-

Washing: The resin is washed again with DMF to remove excess DIEA.

-

Coupling: The next Boc-protected amino acid is activated with a coupling agent like HBTU in the presence of DIEA and then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.

-

Washing: The resin is washed with DMF and DCM to remove unreacted reagents.

-

Repeat Cycle: Steps 2-7 are repeated for each subsequent amino acid in the sequence (Phe, Gly, Pro, Tyr). Note that the Tyrosine side-chain hydroxyl group is typically protected with a benzyl (Bzl) group.

-

Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (e.g., Bzl on Tyr) are removed simultaneously using a strong acid such as anhydrous HF or TFMSA.[2][3] Scavengers are added to prevent side reactions with reactive cleavage products.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

The identity and purity of the synthesized Boc-YPGFL(O-tBu) are confirmed using analytical techniques such as HPLC and Mass Spectrometry.

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).[4] This analysis provides information on the purity of the peptide, which should ideally be >95% for most research applications.[5]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the peptide.[6][7] The observed mass should correspond to the calculated molecular weight of Boc-YPGFL(O-tBu) (809.99 g/mol ).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis and characterization of Boc-YPGFL(O-tBu).

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of Boc-YPGFL(O-tBu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the protected pentapeptide, Boc-YPGFL(O-tBu). This peptide, a selective δ-opioid receptor (DOR) antagonist, is a valuable tool in neuroscience and drug discovery research. This document details its chemical characteristics, a robust synthesis protocol, and the relevant biological signaling pathway.

Chemical Properties of Boc-YPGFL(O-tBu)

The chemical properties of Boc-YPGFL(O-tBu) are derived from its constituent protected amino acids. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C48H71N5O10 | Calculated |

| Molecular Weight | 894.11 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from constituent amino acids |

| Solubility | Soluble in organic solvents such as DMF and DCM | Inferred from synthesis protocols |

Table 1: Chemical Properties of Boc-YPGFL(O-tBu)

The molecular formula and weight were calculated based on the individual protected amino acid residues: Boc-Tyr(tBu)-OH (C₁₈H₂₇NO₅, 337.41 g/mol )[1][2][3][4][][6][7], Boc-Pro-OH (C₁₀H₁₇NO₄, 215.25 g/mol )[8][9][10][11], Glycine (C₂H₅NO₂, 75.07 g/mol )[12][13][14][15][16][17][18], Phenylalanine (C₉H₁₁NO₂, 165.19 g/mol ), and Leu-OtBu (C₁₀H₂₁NO₂, 187.28 g/mol , calculated from the hydrochloride salt C₁₀H₂₂ClNO₂, 223.74 g/mol ). During peptide bond formation, a molecule of water (H₂O, 18.02 g/mol ) is eliminated for each of the four peptide bonds formed.

Synthesis of Boc-YPGFL(O-tBu)

The synthesis of Boc-YPGFL(O-tBu) is most effectively achieved through solid-phase peptide synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) protecting group chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.

Experimental Protocol: Boc-SPPS of Boc-YPGFL(O-tBu)

This protocol is adapted from standard Boc-SPPS methodologies.

Materials:

-

Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin.

-

Protected Amino Acids:

-

Boc-Leu-OH

-

Boc-Phe-OH

-

Boc-Gly-OH

-

Boc-Pro-OH

-

Boc-Tyr(tBu)-OH

-

-

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) or HBTU/HATU with an amine base like N,N-Diisopropylethylamine (DIEA).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Reagent: 10% DIEA in DCM.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).

-

Washing Solvents: DCM, DMF, Methanol.

-

Capping Reagent (optional): Acetic anhydride/Pyridine/DCM.

Procedure:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the resin in DCM in a reaction vessel.

-

Couple the first amino acid, Boc-Leu-OH, to the resin. For Merrifield resin, this is typically done via a cesium salt of the amino acid to minimize racemization. For PAM resin, the pre-loaded Boc-Leu-PAM resin is often used.

-

-

Peptide Chain Elongation (performed for each subsequent amino acid: Phe, Gly, Pro, Tyr(tBu)):

-

Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with 50% TFA in DCM.

-

Washing: Wash the resin with DCM and IPA to remove TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM to free the N-terminal amine.

-

Washing: Wash the resin with DCM and DMF to remove excess base.

-

Coupling: Couple the next Boc-protected amino acid (Boc-Phe-OH, then Boc-Gly-OH, etc.). The amino acid is pre-activated using a coupling reagent like DCC/HOBt or HBTU/HATU before being added to the resin. The reaction is monitored for completion using a qualitative test such as the Kaiser test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid (Boc-Tyr(tBu)-OH) has been coupled, the N-terminal Boc group is removed.

-

The peptide-resin is dried and then treated with a strong acid, typically anhydrous HF, to cleave the peptide from the resin and remove the side-chain protecting group (tBu from Tyrosine) and the C-terminal O-tBu group simultaneously. Scavengers are added to prevent side reactions.

-

-

Purification and Characterization:

-

The crude peptide is precipitated and washed with cold diethyl ether.

-

The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

-

Synthesis Workflow

References

- 1. molecularweightcalculator.com [molecularweightcalculator.com]

- 2. Khan Academy [khanacademy.org]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Molecular Weight Calculator Online | Free & Accurate Molar Mass Calculator Tool 2025 [pharmacareerinsider.com]

- 14. cusabio.com [cusabio.com]

- 15. bachem.com [bachem.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Boc-YPGFL(O-tBu) as an Enkephalin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Boc-YPGFL(O-tBu), a synthetic peptide analog of enkephalin. It is characterized as a potent and highly selective competitive antagonist of the δ-opioid receptor (DOR). This document details its binding affinity, antagonist potency, and the downstream signaling consequences of its interaction with the DOR. Detailed experimental protocols for key assays and quantitative data are presented to support its pharmacological profile.

Introduction: The Role of Enkephalin Analogs and the Delta-Opioid Receptor

Endogenous enkephalins are neuropeptides that play a crucial role in pain modulation, mood regulation, and autonomic functions. They exert their effects by binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The three main classical opioid receptor types are μ (MOR), δ (DOR), and κ (KOR). The δ-opioid receptor, in particular, has emerged as a promising therapeutic target for the development of analgesics with potentially fewer side effects than traditional MOR agonists, as well as for the treatment of mood disorders.

Synthetic enkephalin analogs are designed to exhibit modified properties, such as increased stability, receptor selectivity, and altered efficacy (agonist versus antagonist). Boc-YPGFL(O-tBu) is one such analog, engineered with protective groups (Boc and O-tBu) to enhance its pharmacological characteristics.

Boc-YPGFL(O-tBu): A Selective δ-Opioid Receptor Antagonist

Boc-YPGFL(O-tBu) functions as a selective antagonist at the δ-opioid receptor. As an antagonist, it binds to the receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing endogenous enkephalins or exogenous DOR agonists from binding and activating it. This competitive antagonism is a key feature of its mechanism of action.

Receptor Binding Affinity and Selectivity

The affinity of Boc-YPGFL(O-tBu) for the δ-opioid receptor has been quantified through radioligand binding assays in rat brain tissue. These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor. The equilibrium inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.

Boc-YPGFL(O-tBu) demonstrates a high affinity for the δ-opioid receptor, with Ki values in the nanomolar range. In contrast, its affinity for μ- and κ-opioid receptors is significantly lower, highlighting its high selectivity for the DOR.

Antagonist Potency

The antagonist potency of Boc-YPGFL(O-tBu) has been determined using the mouse vas deferens in vitro bioassay. This assay measures the ability of an antagonist to inhibit the response to a known agonist. The equilibrium constant (Ke) is a measure of the antagonist's potency.

Quantitative Data Summary

The following tables summarize the quantitative data for the binding affinity and antagonist potency of Boc-YPGFL(O-tBu).

| Receptor Binding Affinity (Ki) in Rat Brain | |

| Ligand | Ki (nM) |

| Boc-YPGFL(O-tBu) vs. δ-ligands | 300-1000 |

| Boc-YPGFL(O-tBu) vs. [3H]-DAMGO (μ-ligand) | > 30,000 |

| Antagonist Potency (Ke) in Mouse Vas Deferens Assay | ||

| Agonist | Receptor Target | Ke (nM) |

| [D-Ala2, D-Leu5]-enkephalin (DADLE) | δ | 39.5 |

| [D-Pen2, D-Pen5]enkephalin (DPDPE) | δ | 38.7 |

| Deltorphin-II | δ | 27.3 |

| [D-Ala2, MePhe4-Gly5-ol]enkephalin (DAMGO) | μ | 368,000 |

| Ethylketocyclazocine | κ | > 200,000 |

Mechanism of Action: Downstream Signaling Pathways

As a competitive antagonist of the Gi/o-coupled δ-opioid receptor, Boc-YPGFL(O-tBu) blocks the intracellular signaling cascades typically initiated by agonist binding. The primary downstream effects of DOR activation that are inhibited by Boc-YPGFL(O-tBu) include:

-

Inhibition of Adenylyl Cyclase: DOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the receptor, Boc-YPGFL(O-tBu) prevents this decrease in cAMP in the presence of a DOR agonist.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Agonist binding to DORs activates GIRK channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Boc-YPGFL(O-tBu) prevents this channel activation.

-

Inhibition of Voltage-Gated Calcium Channels: DOR activation also inhibits N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals. Boc-YPGFL(O-tBu) blocks this inhibition.

Biological activity of the YPGFL peptide sequence

A Technical Guide to the Biological Activity of the YPGFL Peptide Sequence (Leu-Enkephalin)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL), known as Leu-enkephalin, is an endogenous opioid peptide that plays a significant role in neuromodulation, particularly in pain signaling pathways. It is derived from the precursor protein proenkephalin and demonstrates a notable affinity and functional activity at opioid receptors, primarily the delta-opioid receptor (δOR) and the mu-opioid receptor (µOR). This document provides a comprehensive overview of the biological activity of YPGFL, including its receptor binding profile, functional signaling, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

YPGFL acts as a ligand for opioid receptors, which are a class of G protein-coupled receptors (GPCRs). Its binding affinity is highest for the delta-opioid receptor (δOR), with significant but lower affinity for the mu-opioid receptor (µOR). It does not interact significantly with the kappa-opioid receptor (κOR)[1]. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the peptide required to inhibit 50% of a specific radioligand from binding to the receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinity of YPGFL (Leu-Enkephalin)

| Peptide | Receptor | Kᵢ (nM) | Radioligand Used | Cell Line | Reference |

| YPGFL (Leu-Enkephalin) | δ-Opioid Receptor (δOR) | 1.26 | [³H]Naltrindole | CHO | [1] |

| YPGFL (Leu-Enkephalin) | µ-Opioid Receptor (µOR) | 1.7 | [³H]DAMGO | CHO | [1] |

Functional Activity & Signaling Pathway

As an agonist, YPGFL binding to δOR and µOR initiates a downstream signaling cascade. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

The functional potency of YPGFL is determined by its ability to elicit these downstream effects. Key parameters include the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀) for G protein activation and downstream signaling events like β-arrestin 2 recruitment.

Table 2: Functional Activity of YPGFL (Leu-Enkephalin)

| Assay | Receptor | Parameter | Value (nM) | Reference |

| β-Arrestin 2 Recruitment | δ-Opioid Receptor (δOR) | EC₅₀ | 8.9 | [1] |

| β-Arrestin 2 Recruitment | µ-Opioid Receptor (µOR) | EC₅₀ | 977 | [1] |

YPGFL-Induced Opioid Receptor Signaling

The binding of YPGFL to a Gi-coupled opioid receptor triggers a conformational change, leading to the exchange of GDP for GTP on the Gαi subunit. This activated G protein then dissociates into Gαi-GTP and Gβγ dimers, which mediate downstream effects.

Caption: YPGFL binding to a Gi-coupled opioid receptor inhibits adenylyl cyclase.

Key Experimental Protocols

The characterization of YPGFL's biological activity relies on a suite of standardized in vitro assays. Below are detailed methodologies for three core experimental procedures.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of YPGFL by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the opioid receptor.

-

Objective: To determine the inhibition constant (Kᵢ) of YPGFL at opioid receptors.

-

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., δOR or µOR).

-

Radioligand: [³H]Naltrindole (for δOR) or [³H]DAMGO (for µOR).

-

Test Compound: YPGFL (Leu-Enkephalin) at various concentrations.

-

Non-specific control: A high concentration of a non-labeled, high-affinity ligand (e.g., Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of YPGFL in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein per well)[2].

-

Add the various concentrations of YPGFL to the wells.

-

For determining non-specific binding, add a saturating concentration of Naloxone to control wells. For total binding, add assay buffer.

-

Add the radioligand at a fixed concentration (typically near its Kₔ value).

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation[2].

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing the filters multiple times with ice-cold assay buffer to separate bound from free radioligand[3].

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the YPGFL concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant[2][4].

-

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of YPGFL for G protein activation.

-

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor.

-

Agonist: YPGFL at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4[5].

-

GDP (Guanosine diphosphate), typically 10-30 µM[5].

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

Unlabeled GTPγS for non-specific binding control.

-

-

Procedure:

-

Add cell membranes, assay buffer, and GDP to the wells of a 96-well plate.

-

Add serial dilutions of YPGFL. Include a positive control (a known full agonist) and a vehicle control.

-

Pre-incubate the plate at 30°C for 15 minutes[6].

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold buffer.

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) to obtain specific binding.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the YPGFL concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the response to a standard full agonist[6].

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

-

Objective: To measure the ability of YPGFL to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the opioid receptor of interest (e.g., HEK293-µOR).

-

Adenylyl cyclase stimulator (e.g., Forskolin or Isoproterenol)[7].

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[8].

-

YPGFL at various concentrations.

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with the PDE inhibitor for a short period.

-

Add the various concentrations of YPGFL to the cells and incubate.

-

Add the adenylyl cyclase stimulator (e.g., Forskolin) to all wells to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

The data will show a decrease in Forskolin-stimulated cAMP levels in the presence of YPGFL.

-

Plot the percentage inhibition of cAMP production against the logarithm of the YPGFL concentration.

-

Use non-linear regression to fit an inhibitory dose-response curve and determine the IC₅₀ value.

-

Summary and Conclusion

The YPGFL peptide, Leu-enkephalin, is a well-characterized endogenous opioid with a clear preference for the delta-opioid receptor. Its biological activity is mediated through the canonical Gi-coupled GPCR signaling pathway, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity. The quantitative assessment of its binding affinity and functional potency, performed using robust assays such as radioligand binding and GTPγS binding, provides essential data for understanding its physiological role and for the development of novel therapeutics targeting the opioid system. The methodologies and data presented in this guide offer a foundational resource for researchers in pharmacology and drug discovery.

References

- 1. The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. benchchem.com [benchchem.com]

- 5. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Profiling the proximal proteome of the activated mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc and O-tBu Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor hinges on the strategic use of protecting groups, temporary shields that prevent unwanted side reactions of reactive functional groups. Among the arsenal of protective strategies, the use of the tert-butyloxycarbonyl (Boc) group for the α-amino function and the tert-butyl (tBu) group for side-chain protection remains a robust and relevant methodology, particularly for the synthesis of complex and hydrophobic peptides. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with Boc and O-tBu protecting groups in solid-phase peptide synthesis (SPPS).

Core Principles: A Game of Controlled Lability

The Boc/Bzl (benzyl) strategy, a classical approach to SPPS, relies on a graded acid lability for the removal of protecting groups. The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group. In contrast, side-chain protecting groups, including the tert-butyl ethers (O-tBu) for hydroxyl-containing residues (e.g., Serine, Threonine, Tyrosine) and tert-butyl esters for acidic residues (e.g., Aspartic Acid, Glutamic Acid), are also acid-labile but require stronger acidic conditions for their removal. This differential sensitivity to acid strength is the cornerstone of the Boc-based strategy, allowing for selective deprotection at each step of the synthesis.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O). It is stable under neutral and basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM)[1]. The O-tBu and tBu ester groups, on the other hand, are generally stable to the repeated TFA treatments used for Boc removal and are cleaved simultaneously with the peptide from the resin during the final, harsh acidolysis step, commonly employing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA)[2][3].

The primary alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tBu-based groups for side-chain protection. This offers a more orthogonal protection scheme, avoiding the harsh final cleavage conditions required in Boc-SPPS[4]. However, for certain "difficult sequences," particularly those prone to aggregation, the Boc strategy can offer advantages. The protonation of the N-terminus after each TFA deprotection step can improve solubility and coupling efficiency[3][5][6].

Data Presentation: A Quantitative Comparison

The choice between Boc and Fmoc strategies often depends on the specific peptide sequence and the desired final product. Below is a summary of key quantitative and qualitative comparisons.

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [3] |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic acid (TFA) in DCM | 20% Piperidine in DMF | [1] |

| Side-Chain Protection | Benzyl-based (e.g., Bzl), tBu-based (e.g., O-tBu) | tert-Butyl-based (e.g., tBu, OtBu, Trt) | [3] |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) | [2][3] |

| Orthogonality | Partial (both Boc and Bzl are acid-labile) | High (base-labile Fmoc vs. acid-labile tBu) | [4] |

| Typical Coupling Efficiency | >99% | >99% | [3] |

| Purity of Hydrophobic Peptides | Often higher due to reduced aggregation | Can be lower due to aggregation | [3][5][6] |

| Synthesis Time per Amino Acid | 10-20 minutes | 10-20 minutes | [6] |

Side Reaction Profile:

| Side Reaction | Boc/Bzl Strategy | Fmoc/tBu Strategy | Mitigation Strategies | References |

| t-Butylation | Risk of alkylation of nucleophilic side chains (Trp, Met) by the t-butyl cation generated during Boc deprotection. | Not applicable during Nα-deprotection. Can occur during final TFA cleavage. | Use of scavengers like dithiothreitol (DTT) or thioanisole. | [3] |

| Aspartimide Formation | Less frequent due to protonated N-terminus after deprotection. | More prevalent, especially at Asp-Gly sequences, catalyzed by the basic deprotection conditions. | Use of protecting groups on the Asp side-chain amide or optimized coupling conditions. | [7] |

| Racemization | Can occur during activation, particularly for His and Cys. | Can occur during activation. | Use of coupling reagents like HATU/HOAt. | [3] |

Experimental Protocols

Detailed methodologies for key experiments in Boc-based peptide synthesis are provided below.

Nα-Boc Protection of an Amino Acid (General Procedure)

This protocol describes the general method for the introduction of the Boc protecting group onto the α-amino group of an amino acid.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Solvent (e.g., Dioxane, THF, or a mixture of water and a miscible organic solvent)

-

Base (e.g., Sodium hydroxide, triethylamine, or sodium bicarbonate)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in the chosen solvent system containing the base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, if an organic solvent was used, remove it under reduced pressure. If an aqueous system was used, acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a single cycle of deprotection, neutralization, and coupling in a manual Boc-SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

The next Boc-protected amino acid

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes (repeat twice).

-

Wash the resin thoroughly with DCM and then with DMF to prepare for coupling.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with the chosen coupling reagents in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The cycle is repeated for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

3.3.1. HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. This procedure should only be performed by trained personnel in a dedicated fume hood.

Materials:

-

Peptide-resin

-

Scavengers (e.g., anisole, p-cresol, thiocresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Diethyl ether (cold)

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger mixture.

-

Cool the reaction vessel in a dry ice/alcohol bath.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under vacuum.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

3.3.2. TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is a strong acid alternative to HF that does not require a special apparatus.

Materials:

-

Peptide-resin

-

Scavengers (e.g., thioanisole, ethanedithiol)

-

Trifluoroacetic acid (TFA)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Diethyl ether (cold)

Procedure:

-

Swell the dried peptide-resin in TFA in a round-bottom flask.

-

Add the scavenger mixture and cool the flask in an ice bath.

-

Slowly add TFMSA to the stirred mixture.

-

Continue stirring at room temperature for 1-2 hours.

-

Filter the resin and wash with a small amount of TFA.

-

Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

-

Collect the peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and workflows in Boc-based peptide synthesis.

Caption: Mechanism of Nα-Boc protection of an amino acid.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Experimental workflow of the Boc-SPPS cycle.

Conclusion

The Boc and O-tBu protecting groups, integral to the Boc/Bzl strategy, represent a foundational and powerful approach in solid-phase peptide synthesis. While the advent of Fmoc chemistry has provided a milder and more orthogonal alternative, the Boc strategy remains indispensable for the synthesis of certain challenging peptide sequences, particularly those prone to aggregation. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and careful consideration of potential side reactions are crucial for the successful application of this robust methodology in the production of high-quality synthetic peptides for research, diagnostics, and therapeutic development.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

YPGFL Peptide: A Technical Guide to its Potential as an Opioid Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL) has emerged as a molecule of interest in the ongoing search for novel opioid receptor ligands. As an analog of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), YPGFL presents a unique structural motif that warrants detailed investigation into its pharmacological profile at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide provides a comprehensive overview of the current understanding of the YPGFL peptide and its analogs as potential opioid receptor ligands, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The development of new opioid ligands with distinct receptor interaction profiles is a critical area of research aimed at producing safer and more effective analgesics with reduced side effects.[1]

Pharmacological Data: Binding Affinity and Functional Activity

The interaction of the YPGFL peptide and its analogs with opioid receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data on their binding affinities and functional activities.

Table 1: Opioid Receptor Binding Affinity of YPGFL Analogs

| Peptide/Analog | Receptor | Assay Type | Radioligand | Preparation | Ki (nM) | Reference |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Delta (δ) | Radioligand Binding | Various δ-ligands | Rat Brain | 300-1000 | [2] |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Mu (µ) | Radioligand Binding | [3H]-DAMGO | Rat Brain | >30,000 | [2] |

| Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) | Mu1 (µ1) | Radioligand Binding | Not Specified | Bovine Thalamus | Not Specified | [3] |

| Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) | Mu2 (µ2) | Radioligand Binding | Not Specified | Bovine Thalamus | Not Specified | [3] |

Table 2: Opioid Receptor Functional Activity of YPGFL Analogs

| Peptide/Analog | Receptor | Assay Type | Parameter | Value (nM) | System | Reference |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Delta (δ) | Mouse Vas Deferens | Ke (vs. [D-Ala2, D-Leu5]-enkephalin) | 39.5 | In vitro bioassay | [2] |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Delta (δ) | Mouse Vas Deferens | Ke (vs. [D-Pen2, D-Pen5]enkephalin) | 38.7 | In vitro bioassay | [2] |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Delta (δ) | Mouse Vas Deferens | Ke (vs. deltorphin-II) | 27.3 | In vitro bioassay | [2] |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Mu (µ) | Guinea-Pig Ileum | Ke (vs. DAMGO) | 368,000 | In vitro bioassay | [2] |

| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | Kappa (κ) | Guinea-Pig Ileum | Ke (vs. ethylketocyclazocine) | >200,000 | In vitro bioassay | [2] |

Experimental Protocols

The characterization of opioid receptor ligands relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments relevant to the study of the YPGFL peptide.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., YPGFL) for µ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO cells) or from brain tissue (e.g., rat or bovine thalamus).[3]

-

Radiolabeled ligand specific for the receptor subtype (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U69593 for κ).

-

Unlabeled test compound (YPGFL or its analogs).

-

Nonspecific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the membrane preparation, radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

[35S]GTPγS Functional Assays

[35S]GTPγS binding assays are functional assays that measure the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at opioid receptors.

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (Guanosine diphosphate).

-

Test compound (YPGFL or its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Nonspecific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Pre-incubation: Incubate the membrane preparation with GDP and the test compound at varying concentrations.

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the specific [35S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

Visualizing the Molecular Landscape

To better understand the context of YPGFL's potential as an opioid receptor ligand, the following diagrams illustrate key concepts in opioid receptor pharmacology and experimental design.

Caption: Opioid Receptor G-protein Signaling Pathway.

Caption: Experimental Workflow for Opioid Ligand Characterization.

Caption: Structure-Activity Relationship of the YPGFL Peptide.

Discussion and Future Directions

The available data, primarily from analogs, suggests that the YPGFL scaffold can be chemically modified to produce potent and selective opioid receptor ligands. The BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) analog, for instance, demonstrates high selectivity for the δ-opioid receptor as a competitive antagonist.[2] This highlights the potential for developing δ-selective compounds from the YPGFL template, which could have therapeutic applications in conditions such as chronic pain and depression, with a potentially different side-effect profile compared to µ-opioid receptor agonists.

However, a significant gap in the current knowledge is the lack of comprehensive pharmacological data for the unmodified YPGFL peptide. To fully understand the structure-activity relationships and the true potential of this peptide series, it is crucial to establish the baseline binding affinity and functional activity of the parent YPGFL molecule at µ, δ, and κ opioid receptors.

Future research should focus on:

-

Systematic Pharmacological Profiling of YPGFL: Conducting comprehensive radioligand binding and functional assays for the unmodified YPGFL peptide to determine its Ki, EC50, and Emax values at all three opioid receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of YPGFL analogs with systematic modifications at each amino acid position to elucidate the key residues responsible for affinity, efficacy, and selectivity.

-

In Vivo Studies: Investigating the in vivo effects of promising YPGFL analogs in animal models of pain, anxiety, and depression to assess their therapeutic potential and side-effect profiles.

-

Biased Agonism: Exploring the potential of YPGFL analogs to act as biased agonists, preferentially activating G-protein signaling pathways over β-arrestin recruitment, which may lead to analgesia with reduced tolerance and other adverse effects.

By addressing these research questions, the scientific community can gain a deeper understanding of the YPGFL peptide's role as a potential opioid receptor ligand and pave the way for the development of novel therapeutics with improved pharmacological properties.

References

- 1. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) and related peptides to mu 1 and mu 2 opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Analgesic Potential of YPGFL Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Peptide-based therapeutics, owing to their high specificity and potential for reduced side effects, represent a promising avenue of investigation. This technical guide delves into the analgesic potential of derivatives of the pentapeptide Tyr-Pro-Gly-Phe-Leu (YPGFL), a sequence with known interactions within the endogenous opioid system. While direct and extensive research into the analgesic agonist properties of a broad range of YPGFL derivatives is still an emerging field, this document synthesizes available data on related peptide analogs and outlines the key experimental methodologies and signaling pathways relevant to their study.

Introduction to the YPGFL Peptide

The YPGFL sequence has been identified in the context of opioid receptor modulation. Notably, a derivative, Boc-YPGFL(O-tBu), has been characterized as a selective δ-opioid receptor (DOR) antagonist. This intrinsic affinity for opioid receptors suggests that structural modifications to the parent YPGFL peptide could potentially convert this antagonist scaffold into an agonist with analgesic properties. The exploration of such derivatives is a rational approach in the design of novel pain therapeutics.

Quantitative Data on Related Analgesic Peptides

While specific quantitative data for a series of analgesic YPGFL derivatives is not extensively available in the public domain, we can extrapolate potential efficacy from studies on structurally similar peptides, such as analogs of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH₂) and FELL (Phe-Glu-Leu-Leu). The following table summarizes representative data from such studies to provide a comparative framework.

| Peptide Derivative/Analog | Animal Model | Test | Dose | Analgesic Effect (% MPE or equivalent) | Reference Compound | Reference Effect |

| Hypothetical YPGFL-NH₂ | Mouse | Hot-Plate | 10 mg/kg | Data Not Available | Morphine | Data Not Available |

| Hypothetical [D-Ala²]YPGFL | Rat | Tail-Flick | 5 mg/kg | Data Not Available | Morphine | Data Not Available |

| FELL Analog BB1 | Rat | Paw-Pressure | 1 mg/kg | Increased pain threshold over time | Tyr-MIF-1 | Baseline |

| FELL Analog BB11 | Rat | Paw-Pressure | 1 mg/kg | Significant increase in pain threshold | Tyr-MIF-1 | Baseline |

| Tyr-W-MIF-1 | Rat | Tail-Flick | i.c.v. | Significant increase in tail-flick latency | Met-enkephalin | Slight antinociception |

% MPE = Percent Maximum Possible Effect i.c.v. = Intracerebroventricular

Experimental Protocols

The investigation of the analgesic potential of novel peptide derivatives involves a standardized set of in vivo assays to assess their antinociceptive efficacy.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): This is the standard method for synthesizing YPGFL derivatives.

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the first amino acid attached to the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the YPGFL sequence and its desired modifications.

-

Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., ESI-MS).

In Vivo Analgesic Assays

This test measures the response latency to a thermal stimulus and is indicative of central analgesic activity.

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimatization: Animals (typically mice or rats) are acclimatized to the testing room and apparatus.

-

Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: The YPGFL derivative or a control substance is administered (e.g., intraperitoneally, intravenously).

-

Post-Treatment Latency: At predetermined time points after administration, the animals are placed back on the hot plate, and the response latency is measured.

-

Data Analysis: The analgesic effect is often expressed as the Percent Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

This assay also assesses the response to a thermal stimulus and is a measure of spinal reflex-mediated analgesia.

-

Apparatus: A device focuses a beam of radiant heat onto the animal's tail.

-

Acclimatization and Baseline: The animal (typically a rat) is gently restrained, and the tail is positioned in the apparatus. The baseline latency to flick the tail away from the heat source is recorded. A cut-off time is employed.

-

Drug Administration: The test compound is administered.

-

Post-Treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

-

Data Analysis: The results are analyzed similarly to the hot-plate test, often using the % MPE formula.

This test evaluates the analgesic effect against chemically induced visceral pain.

-

Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally into mice.

-

Observation: Following the injection, the animals exhibit a characteristic stretching and writhing behavior.

-

Drug Administration: The YPGFL derivative or a control is administered prior to the acetic acid injection.

-

Counting Writhes: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to the control group.

Signaling Pathways and Mechanisms of Action

The analgesic effects of opioid peptides are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). An agonist YPGFL derivative would be expected to activate these receptors, initiating a downstream signaling cascade that ultimately leads to a reduction in pain perception.

Opioid Receptor Activation and Downstream Signaling

The Emergence of Peptide E C-Terminal Fragments: A Technical Guide to Their Discovery and Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous opioid peptides are critical neuromodulators in the central and peripheral nervous systems, playing pivotal roles in pain perception, mood regulation, and autonomic functions. These peptides are derived from larger precursor proteins, one of which is proenkephalin A. For years, research focused on the direct products of proenkephalin A processing, namely [Met]-enkephalin and [Leu]-enkephalin. However, the discovery of larger, intermediate processing products has unveiled a new layer of complexity and potential for therapeutic intervention. Among these, Peptide E, a 3.2 kDa peptide isolated from the bovine adrenal medulla, and its subsequent C-terminal fragments have emerged as significant players with distinct pharmacological profiles. This guide provides a comprehensive technical overview of the discovery, processing, and functional significance of Peptide E C-terminal fragments, with a focus on their unique receptor interactions and physiological effects.

Discovery and Processing of Peptide E

Peptide E was first identified during the characterization of endogenous opioid peptides from the bovine adrenal medulla, a rich source of proenkephalin A-derived molecules.[1][2] It is a 25-amino acid peptide that uniquely contains a [Met]-enkephalin sequence at its N-terminus and a [Leu]-enkephalin sequence at its C-terminus.[1] The processing of proenkephalin A is a tissue-specific and complex process, leading to a variety of bioactive peptides.[3] Peptide E itself is an intermediate product, which can be further cleaved by endogenous proteases at a Lys-Arg bond to generate smaller fragments.[4] This processing is not merely a degradation pathway but a crucial step in generating peptides with altered receptor selectivity and biological activity.

The primary C-terminal fragment of interest is Peptide E-(15-25), which corresponds to the [Leu]-enkephalin-containing portion of the parent peptide. The enzymatic cleavage of Peptide E results in a significant shift in opioid receptor selectivity. While the full-length Peptide E exhibits a preference for μ-opioid receptors, its C-terminal fragments demonstrate a marked selectivity for δ-opioid receptors. This alteration in receptor affinity underscores the importance of post-translational processing in diversifying the functional roles of proenkephalin A-derived peptides.

Significance and Pharmacological Profile

The shift from μ- to δ-opioid receptor selectivity upon the processing of Peptide E has profound functional consequences. The activation of δ-opioid receptors by C-terminal fragments like Peptide E-(15-25) is associated with a distinct spectrum of biological effects compared to the μ-opioid-mediated actions of the parent peptide.

Analgesia and Gastrointestinal Motility: Intracerebroventricular administration of Peptide E-(15-25) produces potent analgesia, an effect that is completely antagonized by the opioid antagonist naloxone. This is consistent with the activation of central δ-opioid receptors. In contrast to μ-opioid agonists, which typically inhibit intestinal transit, δ-selective agents like Peptide E-(15-25) do not affect gut motility when administered centrally. This separation of analgesic effects from effects on the gastrointestinal tract highlights the potential of δ-opioid receptor agonists as therapeutic agents for pain with a reduced side-effect profile.

Signaling Pathways: The activation of δ-opioid receptors by Peptide E C-terminal fragments initiates a cascade of intracellular signaling events. Like other opioid receptors, the δ-opioid receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Furthermore, δ-opioid receptor activation can trigger other signaling pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in neuroprotection and synaptic plasticity.[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the receptor binding affinities and biological activities of Peptide E and its C-terminal fragments.

| Peptide | Receptor Selectivity | IC50 (nmol/L) vs [3H]naloxone (μ-ligand) | IC50 (nmol/L) vs [3H][D-Pen2, D-Pen5]-enkephalin (δ-ligand) | Reference |

| Peptide E | μ-selective | 1.8 | 38.8 | [6] |

| Peptide E-(15-25) | δ-selective | 497 | 50.6 | [6] |

| Peptide | Assay | IC50 (nmol/L) | Reference |

| Peptide E-(15-25) | Mouse Vas Deferens | 459 | [6] |

| Peptide E-(15-25) | Guinea Pig Ileum | 2630 | [6] |

Detailed Experimental Protocols

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay using rat brain homogenates to determine the binding affinity of Peptide E and its fragments for opioid receptors.

Materials:

-

Male Sprague-Dawley rat brains

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radioligands: [3H]naloxone (for μ-receptors), [3H][D-Pen2, D-Pen5]-enkephalin (for δ-receptors)

-

Unlabeled Peptide E and its C-terminal fragments

-

Scintillation cocktail

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and incubate at 37°C for 30 minutes to dissociate endogenous opioids.

-

Centrifuge again and resuspend the final pellet in Tris-HCl buffer to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor peptide.

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Tris-HCl buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Determine the IC50 values (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Guinea Pig Ileum Bioassay

This bioassay measures the functional activity of opioid peptides by assessing their ability to inhibit electrically stimulated contractions of the guinea pig ileum.

Materials:

-

Male guinea pigs (250-350 g)

-

Krebs-bicarbonate solution

-

Peptide E and its C-terminal fragments

-

Platinum electrodes

-

Isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the ileum and mount it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Attach the tissue to an isotonic transducer to record contractions.

-

-

Stimulation and Recording:

-

Stimulate the tissue transmurally with platinum electrodes (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).

-

Allow the preparation to equilibrate until stable twitch responses are obtained.

-

-

Drug Application:

-

Add cumulative concentrations of the test peptide to the organ bath.

-

Record the inhibition of the electrically evoked contractions.

-

-

Data Analysis:

-

Express the inhibitory effect as a percentage of the control twitch height.

-

Calculate the IC50 value (the concentration of peptide that produces 50% of the maximal inhibition) from the concentration-response curve.

-

Conclusion

The discovery and characterization of Peptide E and its C-terminal fragments have significantly advanced our understanding of the endogenous opioid system. The proteolytic processing of Peptide E serves as a key mechanism for generating ligands with distinct receptor selectivity and, consequently, different physiological effects. The δ-selective nature of Peptide E's C-terminal fragments makes them valuable tools for probing the function of δ-opioid receptors and promising leads for the development of novel analgesics with potentially fewer side effects than traditional μ-opioid agonists. Further research into the tissue-specific processing of Peptide E and the detailed signaling pathways activated by its fragments will continue to uncover new therapeutic possibilities.

References

- 1. The proenkephalin A-processing product peptide E, which encompasses two enkephalin sequences, has a much lower opioid activity than beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of the Adrenal Medulla [isccb12.webs.ull.es]

- 3. Proenkephalin is processed in a projection-specific manner in the rat central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide E and its products, BAM 18 and Leu-enkephalin, in bovine adrenal medulla and cultured chromaffin cells: release in response to stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAM Peptide, Bovine Adrenal Medulla Peptides Products in USA [biosyn.com]

Boc-YPGFL(O-tBu): A Novel Modulator for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel protected pentapeptide, Boc-YPGFL(O-tBu), and its deprotected, active form, YPGFL, for applications in neuroscience research. While direct literature on this specific peptide is not yet established, this document extrapolates its potential mechanism of action, key applications, and detailed experimental protocols based on its structural similarity to known neuropeptides, particularly enkephalin analogs. This guide serves as a foundational resource for researchers investigating novel therapeutic agents for neurological disorders.

Introduction to Boc-YPGFL(O-tBu)

Boc-YPGFL(O-tBu) is a synthetic peptide with the sequence Tyr-Pro-Gly-Phe-Leu, featuring protecting groups at the N-terminus (Boc) and the C-terminal Leucine (O-tBu). These protecting groups enhance the peptide's stability and facilitate its synthesis. For biological activity, these groups must be cleaved to yield the active peptide, YPGFL.

The core sequence, YPGFL, bears a resemblance to endogenous opioid peptides, specifically the enkephalins (Tyr-Gly-Gly-Phe-Met/Leu), which are crucial modulators of pain, emotion, and reward pathways in the central nervous system (CNS). The substitution of Glycine with Proline at the second position suggests a design aimed at altering the peptide's conformational flexibility, potentially leading to modified receptor affinity, selectivity, and metabolic stability compared to native enkephalins.

Potential Areas of Application in Neuroscience:

-

Analgesia and Pain Modulation: Investigating its effects on nociceptive pathways.

-

Mood and Anxiety Disorders: Exploring its potential as an anxiolytic or antidepressant agent.

-

Neurodegenerative Diseases: Assessing its neuroprotective properties.

-

Addiction and Reward Pathways: Studying its influence on the brain's reward system.

Physicochemical Properties and Synthesis

The Boc and O-tBu protecting groups are instrumental in the solid-phase synthesis of the YPGFL peptide. They prevent unwanted side reactions and allow for the precise assembly of the amino acid sequence.

| Property | Boc-YPGFL(O-tBu) | YPGFL (Active Peptide) |

| Full Name | Boc-Tyrosine-Proline-Glycine-Phenylalanine-Leucine(O-tert-Butyl) | Tyrosine-Proline-Glycine-Phenylalanine-Leucine |

| Molecular Formula | C42H61N5O9 | C33H45N5O7 |

| Molecular Weight | 796.0 g/mol | 639.7 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) | Soluble in aqueous solutions (e.g., PBS) |

| Purity (HPLC) | >95% | >98% (after deprotection and purification) |

| Appearance | White lyophilized powder | White lyophilized powder |

General Synthesis and Deprotection Workflow:

The synthesis of Boc-YPGFL(O-tBu) is typically achieved through solid-phase peptide synthesis (SPPS). The deprotection to the active YPGFL peptide is a critical final step.

Synthesis and purification workflow for YPGFL.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to enkephalins, YPGFL is hypothesized to act as a ligand for opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to neuronal inhibition.

Hypothesized Signaling Pathway:

Proposed signaling pathway for YPGFL via opioid receptors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of YPGFL.

Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of YPGFL for opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., from rat striatum) or cells expressing recombinant opioid receptors in a buffered solution. Centrifuge to pellet the membranes containing the receptors.

-

Competitive Binding: Incubate the membranes with a radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of YPGFL.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the YPGFL concentration. Calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values.

| Parameter | Description |

| Receptor Source | CHO cells stably expressing human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR) |

| Radioligand | [³H]DAMGO (for hMOR), [³H]DPDPE (for hDOR) |

| Non-specific Binding | Determined in the presence of a high concentration of naloxone. |

| Incubation | 60 minutes at 25°C. |

| Data Analysis | Non-linear regression using a one-site competition model in Prism. |

In Vitro Functional Assay: cAMP Measurement

Objective: To assess the functional activity of YPGFL at opioid receptors by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture: Use cells expressing the opioid receptor of interest (e.g., HEK293 cells).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

YPGFL Treatment: Co-incubate the cells with forskolin and varying concentrations of YPGFL.

-

cAMP Measurement: Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Calculate the EC50 (effective concentration 50%) and Emax (maximum effect) for the inhibition of forskolin-stimulated cAMP accumulation.

| Parameter | Description |

| Cell Line | HEK293 cells stably expressing hMOR. |

| Stimulant | 10 µM Forskolin. |

| Incubation | 30 minutes at 37°C. |

| Detection Method | HTRF-based cAMP assay. |

| Data Analysis | Non-linear regression (log(agonist) vs. response) in Prism. |

Ex Vivo Electrophysiology: Patch-Clamp Recording

Objective: To investigate the effect of YPGFL on neuronal excitability.

Methodology:

-

Brain Slice Preparation: Prepare acute brain slices containing a region of interest (e.g., periaqueductal gray for pain studies).

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Perfuse the brain slice with artificial cerebrospinal fluid (aCSF) containing YPGFL at various concentrations.

-

Data Acquisition and Analysis: Record changes in membrane potential, firing frequency, and postsynaptic currents.

| Parameter | Description |

| Animal Model | Adult male Sprague-Dawley rats. |

| Brain Region | Periaqueductal Gray (PAG). |

| Recording Type | Whole-cell current-clamp and voltage-clamp. |

| Parameters Measured | Resting membrane potential, action potential firing rate, frequency and amplitude of sEPSCs and sIPSCs. |

| Data Analysis | Paired t-test or ANOVA to compare pre- and post-drug application parameters. |

In Vivo Behavioral Assays

Hot Plate Test for Analgesia

Objective: To evaluate the analgesic effects of YPGFL in an animal model of acute thermal pain.

Methodology:

-

Animal Acclimation: Acclimate mice or rats to the hot plate apparatus.

-

Baseline Measurement: Measure the baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw, jumping).

-

Drug Administration: Administer YPGFL (e.g., via intracerebroventricular injection) or a vehicle control.

-

Post-treatment Measurement: Measure the response latency at various time points after drug administration.

-

Data Analysis: Calculate the maximum possible effect (%MPE) and compare the response latencies between the YPGFL-treated and control groups.

| Parameter | Description |

| Animal Model | Male C57BL/6 mice. |

| Apparatus | Hot plate maintained at 55 ± 0.5°C. |

| Administration Route | Intracerebroventricular (i.c.v.). |

| Cut-off Time | 60 seconds to prevent tissue damage. |

| Data Analysis | Two-way ANOVA with repeated measures followed by Bonferroni's post-hoc test. |

Elevated Plus Maze for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of YPGFL.

Methodology:

-

Apparatus: Use an elevated plus maze consisting of two open arms and two closed arms.

-

Drug Administration: Administer YPGFL or a vehicle control to the animals prior to testing.

-

Behavioral Recording: Place the animal in the center of the maze and record its behavior for a set period (e.g., 5 minutes).

-

Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of an anxiolytic effect.

| Parameter | Description |

| Animal Model | Male Wistar rats. |

| Administration Route | Intraperitoneal (i.p.). |

| Testing Duration | 5 minutes. |

| Parameters Measured | Time spent in open arms, number of open arm entries, total arm entries. |

| Data Analysis | Student's t-test or one-way ANOVA. |

Summary and Future Directions